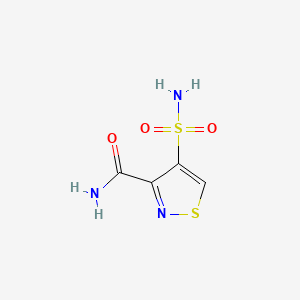![molecular formula C10H16O4 B6610654 methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2383677-53-8](/img/structure/B6610654.png)
methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, commonly referred to as Methyl 1-HMBC, is an organic compound that is used in a variety of scientific and medical applications. Methyl 1-HMBC is a versatile compound that can be used in a variety of synthetic methods and as a reagent in various biochemical and physiological processes.
Applications De Recherche Scientifique
Methyl 1-HMBC has a wide range of scientific applications. It is used in the synthesis of a variety of compounds, such as drugs and polymers. It is also used as a reagent in biochemical and physiological processes. For example, it is used to synthesize a variety of enzymes, hormones, and other biomolecules. It is also used as a reagent in the synthesis of polysaccharides, proteins, and nucleic acids. In addition, it is used in the synthesis of fluorescent dyes and other fluorescent compounds.
Mécanisme D'action
Methyl 1-HMBC acts as a catalyst in a variety of biochemical and physiological processes. It is capable of catalyzing the formation of a variety of compounds, such as enzymes, hormones, and other biomolecules. It is also capable of catalyzing the formation of polysaccharides, proteins, and nucleic acids. In addition, it is able to catalyze the formation of fluorescent dyes and other fluorescent compounds.
Biochemical and Physiological Effects
Methyl 1-HMBC has a variety of biochemical and physiological effects. It is capable of catalyzing the formation of a variety of compounds, such as enzymes, hormones, and other biomolecules. It is also capable of catalyzing the formation of polysaccharides, proteins, and nucleic acids. In addition, it is able to catalyze the formation of fluorescent dyes and other fluorescent compounds.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-HMBC is a versatile compound that has a variety of advantages and limitations for lab experiments. One of the main advantages of using Methyl 1-HMBC is that it is relatively easy to synthesize and can be used in a variety of synthetic methods. In addition, it is a relatively stable compound and is not easily degraded. However, it is important to note that Methyl 1-HMBC is sensitive to light and heat and should be stored in a dark, cool place.
Orientations Futures
Methyl 1-HMBC has a wide range of potential future directions. One potential future direction is the development of new synthetic methods for the synthesis of Methyl 1-HMBC. Another potential future direction is the development of new methods for the use of Methyl 1-HMBC in biochemical and physiological processes. Additionally, there is potential for the development of new fluorescent dyes and other fluorescent compounds using Methyl 1-HMBC. Finally, there is potential for the development of new methods for the detection and quantification of Methyl 1-HMBC.
Méthodes De Synthèse
Methyl 1-HMBC can be synthesized through a variety of methods. One of the most common methods is the reaction of methyl 1-hydroxybenzene-2-carboxylate with sodium hydroxide. This reaction produces Methyl 1-HMBC and sodium benzoate as the byproducts. Other methods of synthesis include the reaction of methyl 1-hydroxybenzene-2-carboxylate with acetic anhydride, the reaction of methyl 1-hydroxybenzene-2-carboxylate with aqueous ammonia, and the reaction of methyl 1-hydroxybenzene-2-carboxylate with sodium bicarbonate.
Propriétés
IUPAC Name |
methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9/h11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCDMWLEFSSRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610584.png)
![2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde](/img/structure/B6610589.png)

![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)




